molecular formula C19H20N2O3 B2473420 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 941933-21-7

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2473420
CAS No.: 941933-21-7
M. Wt: 324.38
InChI Key: MXAHJGINAKAENW-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound with the CAS Number 941933-21-7 and a molecular formula of C19H20N2O3 . It has a molecular weight of approximately 324.37 g/mol and a topological polar surface area of 58.6 Ų . This compound features a phenoxyacetamide group linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety. While the specific research applications and mechanism of action for this exact compound are not detailed in the available literature, related compounds containing the 2-oxopyrrolidin-1-yl (2-pyrrolidone) group have been investigated as positive allosteric modulators of the sigma-1 receptor in neuropharmacological research . The presence of the acetamide backbone is also a common feature in synthetic chemistry, with methods like native chemical ligation being pivotal for the synthesis of complex peptides and proteins in research settings . This product is intended for research purposes such as analytical testing, chemical synthesis, and other laboratory applications. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-12-15(9-10-17(14)21-11-5-8-19(21)23)20-18(22)13-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAHJGINAKAENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is formed through the reaction of phenoxyacetic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide exhibits promising anticancer properties. In vitro tests have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%

These results suggest a potential mechanism of action involving apoptosis induction and cell cycle arrest, which are critical in cancer therapeutics .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of neurotrophic factors or inhibition of pro-apoptotic pathways .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory activity in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related markers, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several derivatives of this compound. The results indicated a structure–activity relationship (SAR) where modifications at specific positions enhanced cytotoxicity against breast cancer cells .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis showed reduced amyloid plaque deposition, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives identified in the evidence:

Compound Name Molecular Formula Key Substituents Applications/Properties Safety/Toxicity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide (Target) C₁₉H₂₀N₂O₃ (hypothetical) 3-methylphenyl, 4-(2-oxopyrrolidin-1-yl), phenoxyacetamide Hypothesized use in CNS or anti-inflammatory agents due to pyrrolidinone moiety Not reported in evidence; inferred low acute toxicity based on structural analogs
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide C₂₁H₂₆N₂O₂ 2-ethylphenoxy, 4-(pyrrolidin-1-yl), 2-methylphenyl Laboratory chemical; precursor in synthesis H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 2,4-dichlorophenyl, dihydro-pyrazol-4-yl Structural mimic of benzylpenicillin; ligand for coordination chemistry Not explicitly reported; hydrogen-bonded dimers may reduce bioavailability
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₆H₁₆ClN₃O₂S 4-(2-chlorophenyl)thiazolyl, morpholinoacetamide Potential antimicrobial/kinase inhibitor (ZINC20386027) Purity 95%; no explicit toxicity data
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide C₂₁H₁₆ClN₃O₂S Thienopyrimidinone, 2-chloro-4-methylphenyl Preclinical candidate (HTS002677, AKOS005725366) No safety data; complex heterocycles may pose metabolic challenges

Structural and Functional Analysis

Backbone Similarities: All compounds share the acetamide core (R-NHCO-), enabling hydrogen-bonding interactions critical for biological activity or crystal packing . The phenoxy group in the target compound and ’s analog may enhance lipophilicity compared to chlorophenyl or thiazolyl substituents .

Key Substituent Variations: Pyrrolidinone vs. Pyrrolidine: The target’s 2-oxopyrrolidin-1-yl group introduces a carbonyl oxygen, improving hydrogen-bond acceptor capacity compared to the non-oxidized pyrrolidine in . Chlorophenyl vs.

Thienopyrimidinone derivatives () exhibit kinase inhibition, implying that the target’s pyrimidine-like pyrrolidinone could share similar mechanisms .

Synthesis and Safety: ’s compound is synthesized via standard amide coupling, but its ethylphenoxy group correlates with higher acute oral toxicity (Category 4) compared to methyl analogs . The target’s lack of halogens (e.g., chlorine in ) may reduce bioaccumulation risks but limit electrophilic reactivity .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a compound belonging to the class of phenylpyrrolidines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C25H27N3O4C_{25}H_{27}N_{3}O_{4}. Its structure features a phenyl ring connected to a pyrrolidine moiety, which is characteristic of many biologically active compounds. The presence of the oxopyrrolidine group suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators.

  • α-Glucosidase Inhibition :
    • A study demonstrated that related compounds showed potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, one derivative exhibited an inhibition rate of 87.3% at a concentration of 5.39 mmol/L, highlighting the potential of these compounds in managing diabetes by delaying glucose absorption .
  • Opioid Receptor Interaction :
    • Compounds with similar scaffolds have been investigated for their interactions with opioid receptors. Specifically, some derivatives function as κ-opioid receptor antagonists, which may provide therapeutic avenues for pain management and addiction treatment .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent enzymatic action.
  • Receptor Modulation : It may alter the signaling pathways associated with opioid receptors, contributing to its antagonistic properties.

Study 1: In Vitro α-Glucosidase Inhibition

In a series of experiments assessing various derivatives, one compound demonstrated remarkable inhibitory activity against α-glucosidase. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrrolidine ring significantly influenced potency .

CompoundInhibition (%)Concentration (mmol/L)
4k87.35.39
4a75.06.00
4b65.54.50

Study 2: Opioid Receptor Antagonism

A library of compounds was synthesized based on the core structure similar to this compound. In vitro assays indicated varying degrees of κ-opioid receptor antagonism among them, with some showing high potency comparable to established antagonists like JDTic .

Compound IDκ-Receptor Binding Affinity (Ki)
11a5 nM
11b20 nM
11c15 nM

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepConditionsYield RangeReferences
SubstitutionK₂CO₃, DMF, 80°C70–85%
ReductionFe, HCl, 60°C65–75%
CondensationDCC, CH₂Cl₂, RT50–70%

Q. Table 2: Analytical Techniques and Applications

TechniquePurposeKey Parameters
HPLCPurity assessmentC18 column, 254 nm UV detection
¹H NMRStructural confirmationδ 7.2–8.1 ppm (aromatic protons)
HRMSMolecular formulam/z 396.18 (M+H⁺)

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